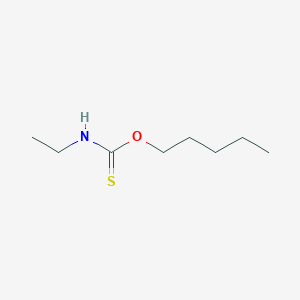![molecular formula C22H20N2O6 B12904507 Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate CAS No. 4113-94-4](/img/structure/B12904507.png)
Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of ester groups and benzene rings in its structure suggests its utility in organic synthesis and potential biological activities.
Métodos De Preparación
The synthesis of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Benzene Rings: The benzene rings can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where carboxylic acid groups are converted to ester groups using methanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate depends on its interaction with molecular targets. The pyrimidine core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can be compared with similar compounds like:
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate: This compound has a similar pyrimidine core but different ester groups, leading to variations in reactivity and applications.
Dimethyl 2,4-dioxo-1,3-diazine-5,6-dicarboxylate: Another pyrimidine derivative with different substituents, affecting its chemical and biological properties.
Propiedades
Número CAS |
4113-94-4 |
|---|---|
Fórmula molecular |
C22H20N2O6 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 4-[[3-[(4-methoxycarbonylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C22H20N2O6/c1-29-20(26)17-7-3-15(4-8-17)13-23-12-11-19(25)24(22(23)28)14-16-5-9-18(10-6-16)21(27)30-2/h3-12H,13-14H2,1-2H3 |
Clave InChI |
BUKOHVGMKUNCGR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


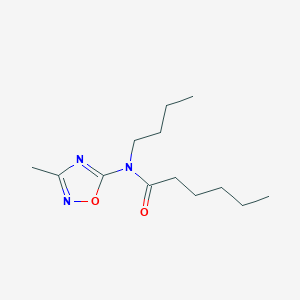
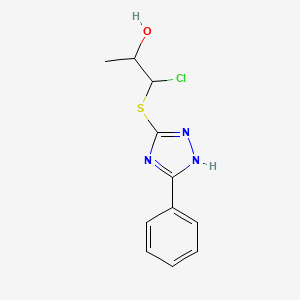
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
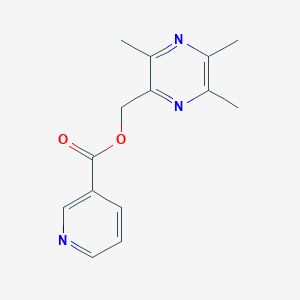

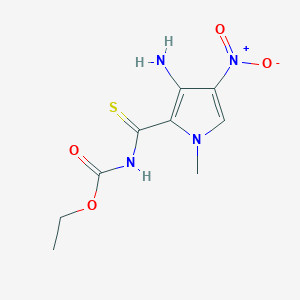

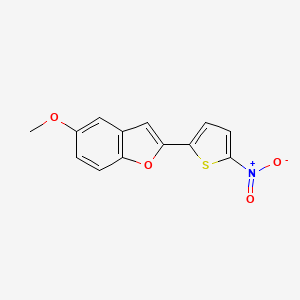
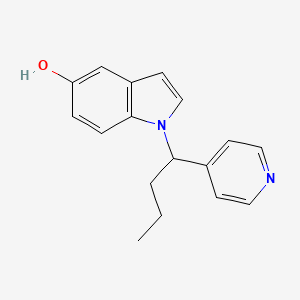
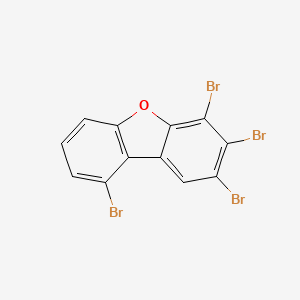
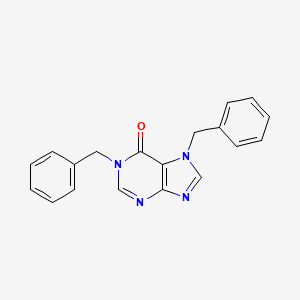
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
